2-iodo-9,9-dimethyl-9H-fluorene
Overview
Description
2-Iodo-9,9-dimethyl-9H-fluorene is an organic compound with the chemical formula C15H13I. It is an organic halide and appears as a white to pale yellow crystalline substance . This compound is primarily used in organic synthesis, particularly as a starting material for the synthesis of aromatic compounds .
Mechanism of Action
Pharmacokinetics
It is a substrate for P-gp and an inhibitor for CYP1A2 and CYP2C19 . Its lipophilicity (Log Po/w) is 3.04 (iLOGP) and 5.07 (XLOGP3) .
Action Environment
The action of 2-Iodo-9,9-dimethyl-9H-fluorene can be influenced by environmental factors such as temperature and light. It is recommended to be stored in a dark place, sealed in dry conditions, at room temperature . These conditions likely help maintain the stability and efficacy of the compound.
Preparation Methods
The preparation of 2-iodo-9,9-dimethyl-9H-fluorene can be achieved through the iodination of 2-fluorenyl-9,9-dimethylfluorene. A common method involves reacting 2-fluorenyl-9,9-dimethylfluorene with iodide in a suitable solvent . The reaction conditions typically include maintaining the reaction mixture at a specific temperature and using a catalyst to facilitate the iodination process .
Chemical Reactions Analysis
2-Iodo-9,9-dimethyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction Reactions: Reduction of this compound can lead to the formation of 9,9-dimethylfluorene.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed from these reactions vary based on the specific conditions and reagents employed .
Scientific Research Applications
2-Iodo-9,9-dimethyl-9H-fluorene has several scientific research applications:
Organic Synthesis: It is used as a starting material for synthesizing various aromatic compounds, including fluorescent dyes, drugs, and polymer materials.
Material Science: This compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Biological Research: It can be used in the synthesis of biologically active molecules for medicinal chemistry research.
Comparison with Similar Compounds
2-Iodo-9,9-dimethyl-9H-fluorene can be compared with other similar compounds, such as:
2-Bromo-9,9-dimethylfluorene: This compound has a bromine atom instead of an iodine atom, which affects its reactivity and applications.
2,7-Diiodo-9,9-dimethyl-9H-fluorene:
2-Iodo-9H-fluorene: This compound lacks the dimethyl groups, which can influence its chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
2-iodo-9,9-dimethylfluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLSJPCXPNKPRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452321 | |
Record name | 2-iodo-9,9-dimethyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144981-85-1 | |
Record name | 2-iodo-9,9-dimethyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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